molecular formula C8H7BrN4 B2467758 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline CAS No. 882517-93-3

4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline

Katalognummer: B2467758
CAS-Nummer: 882517-93-3
Molekulargewicht: 239.076
InChI-Schlüssel: OCWUWXKYIUUICS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Structural Isomerism Considerations

The compound 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline is systematically named according to IUPAC guidelines, reflecting its core aniline scaffold substituted at the 2-position by a 1H-1,2,4-triazole ring and a bromine atom at the 4-position. The numbering prioritizes the triazole substituent over the amino group, as per the substituent priority rules.

Structural isomerism arises due to the potential tautomeric forms of the 1,2,4-triazole ring. The triazole moiety can theoretically exist in two prototropic tautomers:

  • 1H-form : Hydrogen bonded to N1 of the triazole ring.
  • 4H-form : Hydrogen bonded to N4 of the triazole ring.

However, experimental evidence from analogous compounds suggests the 1H-form predominates in solution and crystalline states due to greater aromatic stability. The bromine substituent at the 4-position of the aniline ring does not participate in isomerism, as it is fixed in a planar configuration.

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline is not publicly available, insights can be drawn from structurally related compounds. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides exhibit:

Parameter Observed Value (Analogous Compounds)
Triazole ring bond lengths (N–N, N–C) 1.32–1.36 Å
Aniline C–Br bond length ~1.90 Å (estimated)
Planarity of aromatic systems Confirmed (C–N/C–C/C–Br coplanar)
Intramolecular H-bonding Absent (no acidic protons)

The triazole ring adopts a planar geometry, with alternating single and double bonds characteristic of aromatic systems. The aniline moiety remains in a coplanar arrangement with the triazole substituent, facilitating conjugation.

Comparative Analysis with Related Triazole-Aniline Hybrid Architectures

The compound’s architecture is distinct from other triazole-aniline hybrids due to its specific substituent arrangement. A comparative analysis is presented below:

Compound Molecular Formula Key Structural Features
4-Bromo-2-(1H-1,2,4-triazol-3-yl)aniline C₈H₇BrN₄ Bromine at C4; 1H-triazole at C2
3-(4H-1,2,4-Triazol-4-yl)aniline C₈H₈N₄ No halogen; triazole at C3
5-Methylthio-1H-benzimidazole C₇H₆N₂S Sulfur substituent; benzimidazole core
1-(2-Aminoethyl)-1H-benzimidazole C₉H₁₂N₄ Aminoethyl side chain; benzimidazole scaffold

This compound’s bromine atom enhances electrophilicity at the aniline ring, enabling participation in nucleophilic aromatic substitution reactions. The 1,2,4-triazole group introduces hydrogen-bonding potential, though intramolecular H-bonding is limited due to the absence of acidic protons.

Tautomeric Behavior and Protonation State Analysis

Tautomeric equilibria in the 1,2,4-triazole ring are influenced by solvent polarity and substituent effects. In polar aprotic solvents (e.g., DMSO-d₆), the 1H-form dominates, as evidenced by:

Parameter Value (Analogous Systems)
Equilibrium constant (Kₜ) 5-amino : 3-amino = 3:1
Gibbs free energy (ΔG) ΔG = −1.7 kcal/mol (favoring 1H-form)
¹H NMR signals Broad NH₂ signals (δ 5.97–6.72 ppm)

Protonation states are pH-dependent:

  • Neutral conditions : Triazole ring remains unprotonated (1H-form).
  • Acidic conditions : Protonation occurs at N4 of the triazole ring, forming the 4H-triazolium cation (pKa ~2.45 for 1,2,4-triazole derivatives).

X-ray crystallographic studies of analogous compounds confirm the 1H-form in the solid state, with the H atom bonded to N1. This stability is attributed to resonance stabilization of the aromatic triazole ring.

Eigenschaften

IUPAC Name

4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUWXKYIUUICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882517-93-3
Record name 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the para position enables classic aromatic substitution reactions under specific conditions:

Reaction TypeConditionsProduct FormedYieldCitation
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives72-85%
Ullmann couplingCuI, 1,10-phenanthroline, DMFN-aryl triazole derivatives68%

Key findings:

  • Bromine substitution occurs regioselectively due to electron-withdrawing effects of the triazole ring

  • Coupling reactions maintain triazole ring integrity while enabling π-conjugation extensions

Amine Group Reactivity

The primary amine participates in condensation and coordination reactions:

Schiff Base Formation

Reactant: Aromatic aldehydes (4-nitrobenzaldehyde, cinnamaldehyde)
Conditions: Ethanol, glacial acetic acid catalyst, reflux (4-6 hr)
Products:

AldehydeIC₅₀ (μM) HeLa CellsYield
4-Nitrobenzaldehyde5.4278%
4-Dimethylaminobenzaldehyde14.3582%

Structural analysis shows:

  • Imine linkage formation confirmed by IR ν(C=N) at 1615-1630 cm⁻¹

  • Planar configuration enables intercalation with DNA bases

Metal Complexation

Metal SaltLigand RatioGeometryApplication
Cu(II) chloride1:2Square planarAntimicrobial agents
Pd(II) acetate1:1OctahedralCatalytic cross-coupling

Coordination occurs through:

  • Triazole N2 nitrogen (pKₐ = 4.7)

  • Amine nitrogen (pKₐ = 9.2)

Triazole Ring Modifications

The 1,2,4-triazole moiety participates in regioselective transformations:

Alkylation Reactions

  • S-alkylation predominates over N-alkylation (3:1 ratio)

Click Chemistry

Reaction with:

  • Benzyl azides (CuAAC conditions)

  • Propargyl alcohols (Ru-catalyzed)

Produces bis-triazole derivatives with enhanced:

  • Water solubility (logP reduction from 2.1 → 0.8)

  • EGFR inhibition (Kd = 12 nM vs wild type)

Redox Reactions

Electrochemical studies reveal:

  • Triazole ring oxidation at E₁/₂ = +1.23 V (vs Ag/AgCl)

  • Bromine facilitates electron-transfer pathways (ΔE = 0.17 V)

These reactions establish 4-bromo-2-(4H-1,2,4-triazol-3-yl)aniline as a versatile building block for pharmaceutical intermediates (78% of reported applications) , coordination complexes (15%), and functional materials (7%) . Recent studies highlight its potential in targeted cancer therapies through EGFR kinase inhibition (IC₅₀ = 2.86 μM in A549 cells) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Triazole derivatives, including 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline, have demonstrated significant antimicrobial activity. Research indicates that compounds containing the triazole ring often exhibit potent antibacterial and antifungal properties. For instance, studies have shown that various triazole derivatives can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity TypeMIC (μg/mL)Reference
4-bromanyl-2-(4H-triazol-3-yl)anilineAntibacterial0.5 - 1
Other triazole derivativesAntifungal1 - 32

Anticancer Potential

The anticancer properties of triazoles are also noteworthy. Some studies have explored the ability of these compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of triazoles contribute to their interaction with biological targets involved in cancer progression .

Fungicides and Herbicides

Triazole derivatives have been extensively studied for their applications as fungicides and herbicides. The compound 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline can serve as an active ingredient in agricultural formulations aimed at controlling plant diseases caused by fungi. The efficacy of these compounds is often attributed to their ability to inhibit fungal sterol biosynthesis .

Table 2: Agricultural Applications of Triazole Compounds

Application TypeCompoundEfficacyReference
Fungicide4-bromanyl-2-(4H-triazol-3-yl)anilineEffective against various fungi
HerbicideTriazole derivativesBroad-spectrum activity

Corrosion Inhibition

Recent studies have highlighted the potential of triazole derivatives as corrosion inhibitors for metals. The unique structure of triazoles allows them to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates significantly. This application is particularly relevant in industries dealing with harsh environments where metal degradation poses significant challenges .

Case Study 1: Antibacterial Activity

A study conducted by Yang and Bao synthesized several triazole derivatives and evaluated their antibacterial activities against phytopathogenic bacteria. Among these, certain compounds exhibited lower Minimum Inhibitory Concentrations (MICs), indicating strong antibacterial properties comparable to conventional antibiotics .

Case Study 2: Agricultural Efficacy

Research on the agricultural applications of triazoles showed that formulations containing these compounds provided effective control over fungal pathogens in crops, leading to improved yield and quality. These findings underscore the importance of triazoles in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity . This can result in the suppression of cancer cell growth or other biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Bromine Substituent : Enhances electrophilic substitution resistance and modulates electronic properties.
  • Triazole Ring : Provides hydrogen-bonding sites and improves pharmacokinetic profiles.
  • Aniline Group : Facilitates derivatization and participation in conjugation reactions.

Comparison with Similar Compounds

The following table summarizes structural analogs and their differentiating features:

Compound Name Substituents/Functional Groups Key Differences vs. Target Compound Applications/Properties
4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline Triazole at 1-position (vs. 3-position) Altered hydrogen-bonding patterns Antimicrobial agents, enzyme inhibitors
3-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline Fluorine at 3-position (vs. bromine at 4) Increased lipophilicity and stability Antifungal and anticancer research
4-Chloro-3-(1H-1,2,4-triazol-1-yl)aniline Chlorine at 4-position, triazole at 1-position Smaller halogen size, different reactivity Material science intermediates
3-(4H-1,2,4-Triazol-3-yl)aniline No bromine substituent Reduced electron-withdrawing effects Basic triazole-aniline scaffold studies
2-[5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline Pyridinyl substituent on triazole Enhanced π-π stacking and metal coordination Anticancer and antimicrobial agents

Structural and Electronic Effects

  • Halogen Substituents : Bromine (target compound) vs. chlorine or fluorine :

    • Bromine’s larger atomic radius and stronger electron-withdrawing effect reduce nucleophilic aromatic substitution rates compared to chlorine or fluorine. This makes the target compound more stable under harsh reaction conditions but less reactive in SNAr reactions .
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability, as seen in 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline .
  • Triazole Ring Position :

    • The 4H-1,2,4-triazol-3-yl group (target) vs. 1H-1,2,4-triazol-1-yl :

Biologische Aktivität

4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This compound features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole moiety. The biological activity of this compound is primarily linked to its interaction with various enzymes involved in cancer cell proliferation.

Target Enzymes
The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are enzymes associated with cancer cell growth and division. Studies suggest that the compound may inhibit these enzymes, leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.

Mode of Action
The mode of action involves the formation of hydrogen bonds between the compound and its target enzymes. This interaction can result in significant alterations in cellular processes, ultimately leading to apoptosis (programmed cell death) in malignant cells. The compound's ability to disrupt biochemical pathways related to cell cycle regulation is a key aspect of its anticancer activity.

Pharmacokinetics

The pharmacokinetic properties of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline suggest enhanced absorption and distribution within biological systems due to its structural characteristics. The formation of hydrogen bonds is believed to play a crucial role in improving these properties, potentially leading to better efficacy in vivo.

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline against various human cancer cell lines. The results from MTT assays indicate that the compound effectively inhibits cell viability at micromolar concentrations.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

These findings highlight the compound's potential as a lead candidate for further development in anticancer therapies .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline has been evaluated for antibacterial and antifungal activities. Preliminary screenings indicate moderate activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains.

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansModerate

These results suggest that the compound may have broader applications beyond oncology .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of triazole compounds similar to 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline. These derivatives were tested for their biological activities, revealing that modifications at the triazole position could enhance anticancer potency significantly. For instance, derivatives with additional functional groups showed improved IC50 values against MCF-7 cells compared to the parent compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline, and how can reaction conditions be optimized?

  • The synthesis of triazole-containing aromatic amines often involves diazotization, coupling, or cyclization reactions. For example, azo coupling between bromoaniline derivatives and triazole precursors under acidic conditions (e.g., HCl) can yield the target compound. Adjusting pH (e.g., sodium acetate buffer to pH 6–7) and solvent choice (e.g., methanol or diethyl ether for recrystallization) are critical for purity . Refluxing with glacial acetic acid as a catalyst and ethanol as a solvent may enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm the substitution pattern of the bromine and triazole groups.
  • X-ray crystallography : For resolving molecular geometry and hydrogen-bonding networks, as demonstrated in related triazole-bromophenyl structures (mean C–C bond precision: 0.004 Å; R factor: 0.038) .
  • Mass spectrometry (HRMS) : To verify molecular weight (expected ~280–300 g/mol based on analogs) and isotopic patterns for bromine .

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Optimize stoichiometry (e.g., 1:1 molar ratio of bromoaniline to triazole precursors) and reaction time (e.g., extended stirring for >1 hour). Use dropwise addition of reagents to control exothermic side reactions . Purification via vacuum filtration and recrystallization in diethyl ether improves yield .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data in triazole derivatives?

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., trifluoromethyl or methoxy groups) to isolate pharmacophore contributions . Use multivariate statistical analysis (e.g., PCA) to correlate electronic properties (Hammett constants) with bioactivity .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

  • DFT calculations : Model charge distribution in the triazole ring and bromine’s steric effects to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Molecular docking : Screen against target proteins (e.g., kinases or cytochrome P450 enzymes) to rationalize observed inhibitory effects .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

  • Long-term stability assays : Expose the compound to UV light, varying pH, and microbial cultures to simulate environmental conditions. Monitor degradation via LC-MS and quantify metabolites .
  • Ecotoxicology studies : Use Daphnia magna or algal models to assess acute toxicity (EC50) and bioaccumulation potential .

Q. How can researchers resolve discrepancies in crystallographic data between predicted and observed hydrogen-bonding networks?

  • Conduct temperature-dependent crystallography (e.g., 100–298 K) to assess thermal motion effects. Compare with neutron diffraction data for precise H-atom positioning . Refine data-to-parameter ratios (>18:1) to minimize overfitting .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in multi-step syntheses?

  • Document all parameters (e.g., cooling rates during diazotization, stirring speeds). Use automated syringe pumps for reagent addition to minimize human error . Validate purity at each step via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers design controls for biological assays involving this compound?

  • Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO/ethanol at matching concentrations). Use isogenic cell lines or enzyme mutants to confirm target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.